1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione

Solid-state chemistry Crystal engineering Formulation pre-screening

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione (CAS 40408-50-2) is a monosubstituted imidazolidine-2,4,5-trione derivative bearing a 4-chlorobenzyl group at the N-1 position. It belongs to a broader class of imidazolidinetriones (IZTs) that have been investigated for hypoglycemic and hypolipidemic effects in preclinical models and more recently identified as potent, selective inhibitors of pyruvate carboxylase (PC).

Molecular Formula C10H7ClN2O3
Molecular Weight 238.63 g/mol
CAS No. 40408-50-2
Cat. No. B3037029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
CAS40408-50-2
Molecular FormulaC10H7ClN2O3
Molecular Weight238.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)C(=O)NC2=O)Cl
InChIInChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
InChIKeyMGVPVRLXERNCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione (CAS 40408-50-2): Chemical Identity and Research-Grade Specifications


1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione (CAS 40408-50-2) is a monosubstituted imidazolidine-2,4,5-trione derivative bearing a 4-chlorobenzyl group at the N-1 position. It belongs to a broader class of imidazolidinetriones (IZTs) that have been investigated for hypoglycemic and hypolipidemic effects in preclinical models [1] and more recently identified as potent, selective inhibitors of pyruvate carboxylase (PC) [2]. The compound is a solid at room temperature with a molecular formula of C10H7ClN2O3 and a molecular weight of 238.63 g/mol. It is commercially available from multiple chemical suppliers with purity specifications ranging from 90% to 98% [3], making it accessible as a research intermediate or scaffold for further derivatization.

Why 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Within the imidazolidine-2,4,5-trione family, even minor substituent changes produce quantifiable differences in solid-state properties, lipophilicity, and biological target engagement. The 4-chlorobenzyl substituent on the target compound confers a computed XLogP3 of 1.4 [1], a >2 log unit increase over the unsubstituted parabanic acid core (XLogP3 ≈ -0.9) , which directly impacts membrane permeability and pharmacokinetic behavior. Furthermore, positional isomerism matters: the para-chloro isomer (compound 20) exhibits a melting point of 177–178°C, markedly lower than its ortho-chloro analog (compound 19, m.p. 192–193°C) [2], indicating distinct crystal packing energies that may translate into differential solubility and formulation characteristics. These measurable physicochemical divergences mean that substitution with a simpler or isomeric analog cannot be assumed to preserve performance in a given assay or formulation context, necessitating compound-specific procurement.

Quantitative Differentiation Evidence: 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione vs. Closest Analogs


Melting Point Differentiation: para-Chloro vs. ortho-Chloro Positional Isomer

The target compound (para-chloro isomer, compound 20) exhibits a melting point of 177–178°C, which is 15°C lower than the ortho-chloro isomer (compound 19, m.p. 192–193°C) when both are measured under identical conditions as disclosed in US Patent 4683240 [1]. This 15°C difference reflects distinct intermolecular interactions in the solid state arising from the substitution position on the benzyl ring, a factor that can influence dissolution rate, thermal stability during storage, and compatibility with hot-melt processing techniques.

Solid-state chemistry Crystal engineering Formulation pre-screening

Lipophilicity Shift Relative to Unsubstituted Imidazolidine-2,4,5-trione Core

The computed XLogP3 for 1-[(4-chlorophenyl)methyl]imidazolidine-2,4,5-trione is 1.4 [1], compared to -0.9 for the unsubstituted imidazolidine-2,4,5-trione (parabanic acid, CAS 120-89-8) . This represents a 2.3 log unit increase in lipophilicity, or approximately a 200-fold higher predicted partition coefficient between octanol and water. For a drug discovery program targeting intracellular enzymes such as pyruvate carboxylase, this increased lipophilicity may enhance passive membrane permeability, a property demonstrated for related 1,3-disubstituted IZTs in artificial membrane assays [2].

Drug-likeness Membrane permeability ADME prediction

Commercially Available Purity Specifications Across Vendors

The compound is available from multiple vendors with varying minimum purity specifications: Sigma-Aldrich (Key Organics/BIONET) at 90% , AKSci at 95% , MolCore at ≥97% , and Leyan at 98% . This 8-percentage-point spread in purity (90% to 98%) is relevant for procurement decisions because the nature and abundance of the 2–10% impurity profile can differ between synthetic routes and may impact downstream reactions, particularly in medicinal chemistry where trace impurities can generate false positives in biological assays.

Procurement quality control Analytical benchmarking Vendor comparison

Class-Level Evidence: Imidazolidinetrione Scaffold as Selective Pyruvate Carboxylase Inhibitor

The imidazolidine-2,4,5-trione scaffold has been validated as a selective pyruvate carboxylase (PC) inhibitor chemotype. In the 2024 ACS Med Chem Lett study by Schneider et al., optimized 1,3-disubstituted IZTs achieved IC50 values between 3 and 12 μM against PC and demonstrated high passive permeability [1]. Critically, these IZTs showed selectivity for PC over the metalloenzymes human carbonic anhydrase II and matrix metalloprotease-12, and did not inhibit the related biotin-dependent enzyme guanidine carboxylase [1]. While the specific IC50 of 1-[(4-chlorophenyl)methyl]imidazolidine-2,4,5-trione against PC has not been reported, its monosubstituted structure represents a simpler scaffold that may serve as a starting point for further optimization or as a control compound lacking the 3-position substituent present in the most potent analogs.

Pyruvate carboxylase inhibition Metabolic disease Enzyme selectivity

Patent-Class Hypoglycemic and Hypolipidemic Activity of Imidazolidinetrione Derivatives

US Patent 4683240 establishes that imidazolidinetrione derivatives, as a class, possess orally active hypoglycemic and hypolipidemic effects in rodent models [1]. Tested analogs such as compound 2 (1-methylimidazolidinetrione) produced a 25.6% reduction in blood glucose at 100 mg/kg p.o., while compound 4 achieved a 33.8% reduction [1]. For hypolipidemic activity, compound 2 reduced serum triglycerides by 66.2% at 100 mg/kg p.o. compared to only 18.5% for tolbutamide at 50 mg/kg [1]. The target compound (compound 20) was synthesized and structurally characterized in this patent but was not included in the biological testing panels. Its 4-chlorobenzyl substituent places it within the same pharmacophoric space as active analogs, but its specific in vivo efficacy remains unquantified.

Antidiabetic research Hypoglycemic agents Hypolipidemic agents

Melting Point Differentiation from 3,4-Dichlorobenzyl Analog

Compared to the 3,4-dichlorobenzyl analog (compound 31, m.p. 172–173°C), the target para-monochloro compound exhibits a slightly higher melting point of 177–178°C (Δ = 4–6°C) [1]. Both compounds share the imidazolidinetrione core and a halogenated benzyl substituent, but the additional chlorine at the meta position in compound 31 disrupts crystal packing sufficiently to lower the melting point despite the higher molecular weight. This comparison illustrates that increasing halogen substitution on the benzyl ring does not monotonically increase thermal stability, a consideration for researchers selecting compounds for thermal stress studies or melt-based formulation approaches.

Crystallinity Thermal analysis Structure-property relationships

Optimal Application Scenarios for Procuring 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione


Structure-Activity Relationship (SAR) Studies on Pyruvate Carboxylase Inhibitors

For medicinal chemistry teams exploring the imidazolidinetrione scaffold as pyruvate carboxylase inhibitors, this compound serves as an ideal N-1 monosubstituted reference standard. The 4-chlorobenzyl group provides intermediate lipophilicity (XLogP3 = 1.4) [1] relative to the unsubstituted core, and its lack of substitution at N-3 allows systematic exploration of 1,3-disubstitution patterns known to yield potent PC inhibitors with IC50 values in the 3–12 μM range [2]. The compound can be used as a synthetic intermediate for introducing diverse substituents at the N-3 position via alkylation or acylation.

Thermal Stability and Crystallinity Screening for Formulation Development

The well-defined melting point of 177–178°C [1], characterized alongside positional isomers and polyhalogenated analogs in the same patent, makes this compound a useful candidate for systematic studies correlating benzyl substitution patterns with solid-state properties. Its 15°C lower melting point relative to the ortho-chloro isomer (192–193°C) and 4–6°C higher melting point relative to the 3,4-dichloro analog (172–173°C) provide a calibrated thermal stability series for assessing the impact of halogen position and count on crystal lattice energy [1].

Metabolic Disease Research: Hypoglycemic/Hypolipidemic Agent Scaffold Exploration

Building on the class-level demonstration that imidazolidinetriones exhibit oral hypoglycemic activity (up to 39.1% blood glucose reduction at 100 mg/kg) and hypolipidemic effects (up to 66.2% serum triglyceride reduction) in rat models [1], this compound represents an untested but structurally analogous candidate for de novo biological evaluation. Its 4-chlorobenzyl group is a privileged substituent in antidiabetic medicinal chemistry, and its procurement enables direct head-to-head comparison with the tested analogs (e.g., compounds 2, 4, and 7) to establish the contribution of the 4-chlorobenzyl moiety to efficacy and toxicity profiles [1].

Chemical Biology Tool Compound for PC-Dependent Pathway Probing

Given the established selectivity of IZTs for PC over carbonic anhydrase II, MMP-12, and guanidine carboxylase [2], this monosubstituted analog can function as a minimalist probe to assess whether the 1,3-disubstitution pattern is strictly required for PC engagement or whether monosubstituted IZTs retain partial activity. Such experiments are critical for defining the minimal pharmacophore and for developing negative control compounds in PC-dependent metabolic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.